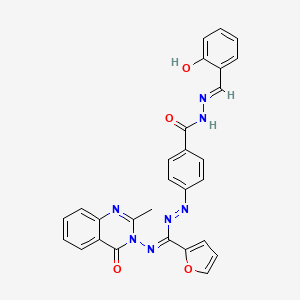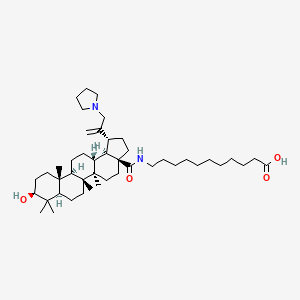
Benzoic acid, 4-((2-furanyl((2-methyl-4-oxo-3(4H)-quinazolinyl)imino)methyl)azo)-, ((2-hydroxyphenyl)methylene)hydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid, 4-((2-furanyl((2-methyl-4-oxo-3(4H)-quinazolinyl)imino)methyl)azo)-, ((2-hydroxyphenyl)methylene)hydrazide is a complex organic compound with a unique structure that combines various functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 4-((2-furanyl((2-methyl-4-oxo-3(4H)-quinazolinyl)imino)methyl)azo)-, ((2-hydroxyphenyl)methylene)hydrazide involves multiple steps. The process typically starts with the preparation of the quinazolinone core, followed by the introduction of the furanyl and azo groups. The final step involves the coupling of the hydrazide moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Benzoic acid, 4-((2-furanyl((2-methyl-4-oxo-3(4H)-quinazolinyl)imino)methyl)azo)-, ((2-hydroxyphenyl)methylene)hydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield quinazolinone derivatives, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
Benzoic acid, 4-((2-furanyl((2-methyl-4-oxo-3(4H)-quinazolinyl)imino)methyl)azo)-, ((2-hydroxyphenyl)methylene)hydrazide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Wirkmechanismus
The mechanism of action of Benzoic acid, 4-((2-furanyl((2-methyl-4-oxo-3(4H)-quinazolinyl)imino)methyl)azo)-, ((2-hydroxyphenyl)methylene)hydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoic acid derivatives: Compounds with similar structures but different functional groups.
Quinazolinone derivatives: Compounds that share the quinazolinone core but have different substituents.
Azo compounds: Molecules containing the azo group (-N=N-) with varying side chains.
Uniqueness
Benzoic acid, 4-((2-furanyl((2-methyl-4-oxo-3(4H)-quinazolinyl)imino)methyl)azo)-, ((2-hydroxyphenyl)methylene)hydrazide is unique due to its combination of functional groups, which confer specific chemical and biological properties
Eigenschaften
CAS-Nummer |
127786-21-4 |
|---|---|
Molekularformel |
C28H21N7O4 |
Molekulargewicht |
519.5 g/mol |
IUPAC-Name |
4-[[(Z)-C-(furan-2-yl)-N-(2-methyl-4-oxoquinazolin-3-yl)carbonimidoyl]diazenyl]-N-[(E)-(2-hydroxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C28H21N7O4/c1-18-30-23-9-4-3-8-22(23)28(38)35(18)34-26(25-11-6-16-39-25)32-31-21-14-12-19(13-15-21)27(37)33-29-17-20-7-2-5-10-24(20)36/h2-17,36H,1H3,(H,33,37)/b29-17+,32-31?,34-26- |
InChI-Schlüssel |
AMPBOZGREFJWBZ-UZNOSYTGSA-N |
Isomerische SMILES |
CC1=NC2=CC=CC=C2C(=O)N1/N=C(/C3=CC=CO3)\N=NC4=CC=C(C=C4)C(=O)N/N=C/C5=CC=CC=C5O |
Kanonische SMILES |
CC1=NC2=CC=CC=C2C(=O)N1N=C(C3=CC=CO3)N=NC4=CC=C(C=C4)C(=O)NN=CC5=CC=CC=C5O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-pyridylmethyl N-[2-[[(1S,2S,4S)-1-benzyl-2-hydroxy-5-phenyl-4-[[2-(4-pyridylmethoxycarbonylamino)benzoyl]amino]pentyl]carbamoyl]phenyl]carbamate](/img/structure/B12733910.png)







![(E)-but-2-enedioic acid;[1-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)-3-(4-pyridin-2-ylpiperazin-1-yl)propan-2-yl] (E)-non-2-enoate](/img/structure/B12733934.png)





